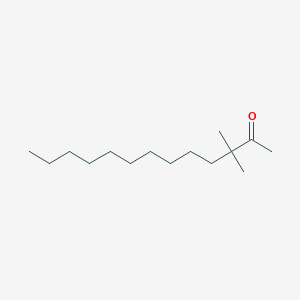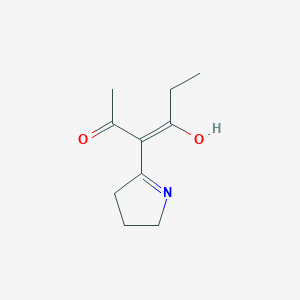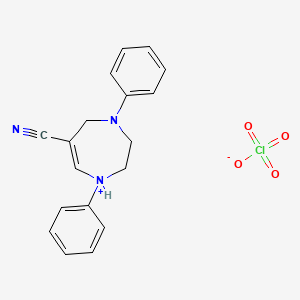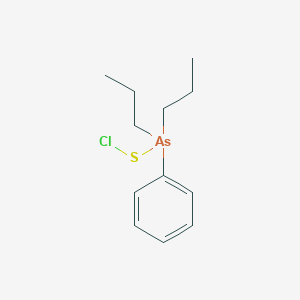
(Hexa-1,3,5-trien-3-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hexa-1,3,5-trien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-1,3,5-trien-3-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the conjugated system of hexa-1,3,5-triene. The conjugation in the hexa-1,3,5-trien-3-yl group provides interesting electronic properties, making it a subject of study in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3,5-trien-3-yl)benzene typically involves the coupling of benzene with a hexa-1,3,5-triene derivative. One common method is the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as benzene) under thermal conditions to form the desired product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(Hexa-1,3,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the conjugated system into a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing functional groups like nitro, sulfonic acid, or halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, reduction can produce saturated hydrocarbons, and substitution can introduce various functional groups onto the benzene ring.
科学研究应用
(Hexa-1,3,5-trien-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its conjugated system makes it useful in studying electronic properties and resonance effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying the behavior of conjugated systems in biological environments.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets and pathways. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it valuable in the development of electronic devices and sensors.
作用机制
The mechanism of action of (Hexa-1,3,5-trien-3-yl)benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The conjugated system allows for delocalization of electrons, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The specific pathways and targets involved depend on the context of its application, whether in chemical synthesis, biological interactions, or material science.
相似化合物的比较
Similar Compounds
Benzene: A simple aromatic compound with a delocalized π-electron system. Unlike (Hexa-1,3,5-trien-3-yl)benzene, benzene lacks the conjugated triene group.
Cyclohexa-1,3,5-triene: A hypothetical compound with alternating single and double bonds in a six-membered ring. It is less stable than benzene due to the lack of delocalized electrons.
Styrene: Contains a vinyl group attached to a benzene ring. It is similar to this compound in having a conjugated system but differs in the length and structure of the conjugation.
Uniqueness
This compound is unique due to its combination of an aromatic benzene ring with a conjugated triene system This structure imparts distinct electronic properties, making it valuable for studying resonance effects and electronic interactions
属性
CAS 编号 |
62998-40-7 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
hexa-1,3,5-trien-3-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3-10H,1-2H2 |
InChI 键 |
XSWUTZNFZPEGFN-UHFFFAOYSA-N |
规范 SMILES |
C=CC=C(C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


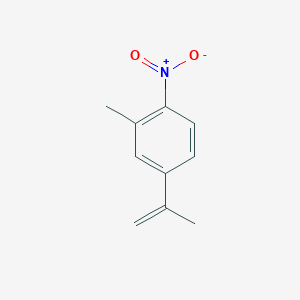
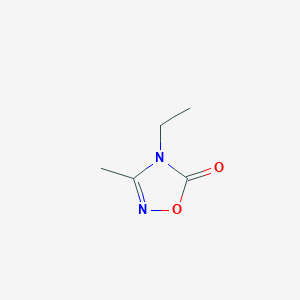
![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
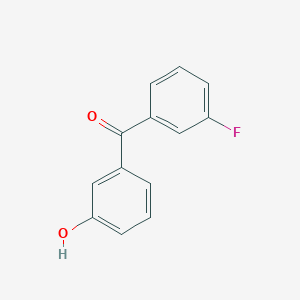
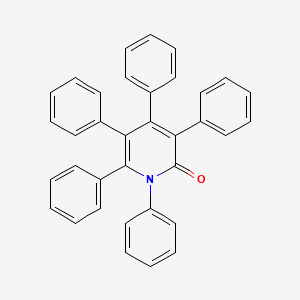
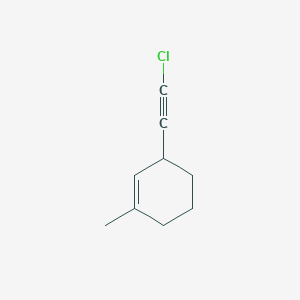
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
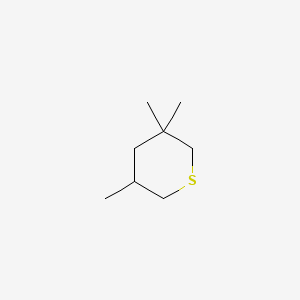
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
